2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid 2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 854060-37-0
VCID: VC6237728
InChI: InChI=1S/C14H11N3O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,15H2,(H,16,17)(H,18,19)
SMILES: C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O
Molecular Formula: C14H11N3O4S2
Molecular Weight: 349.38

2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid

CAS No.: 854060-37-0

Cat. No.: VC6237728

Molecular Formula: C14H11N3O4S2

Molecular Weight: 349.38

* For research use only. Not for human or veterinary use.

2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid - 854060-37-0

Specification

CAS No. 854060-37-0
Molecular Formula C14H11N3O4S2
Molecular Weight 349.38
IUPAC Name 2-[(4-aminophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid
Standard InChI InChI=1S/C14H11N3O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,15H2,(H,16,17)(H,18,19)
Standard InChI Key CBTUNGRYSSNAGN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture and Key Functional Groups

The core structure of 2-((4-aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid consists of a benzothiazole ring substituted at the 6-position with a carboxylic acid group and at the 2-position with a sulfonamide-linked 4-aminophenyl moiety. The benzothiazole scaffold, a bicyclic system combining benzene and thiazole rings, confers rigidity and electronic diversity, while the sulfonamide bridge (-SO₂NH-) enhances hydrogen-bonding capacity and metabolic stability . The carboxylic acid group at position 6 introduces pH-dependent solubility and metal-chelating potential, critical for interactions with biological targets.

Comparative analysis with the analog 2-(4-aminophenyl)-1,3-benzothiazole-6-carboxylic acid (PubChem CID: 3665766) highlights the impact of the sulfonamide substituent. The addition of the -SO₂NH- group increases the molecular weight by 79.07 g/mol and alters the electronic profile, as evidenced by differences in predicted logP values and hydrogen-bond donor/acceptor counts .

Table 1: Structural Comparison with Analogous Compounds

PropertyTarget Compound2-(4-Aminophenyl)-1,3-benzothiazole-6-carboxylic Acid
Molecular FormulaC₁₄H₁₁N₃O₄S₂C₁₄H₁₀N₂O₂S
Molecular Weight (g/mol)349.38270.31
Hydrogen Bond Donors32
Hydrogen Bond Acceptors74
Key Functional GroupsSulfonamide, Carboxylic AcidCarboxylic Acid

Synthetic Pathways and Optimization Strategies

Retrosynthetic Analysis and Stepwise Assembly

The synthesis of 2-((4-aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid likely involves a multi-step sequence:

  • Benzothiazole Core Formation: Cyclization of 2-amino-5-carboxybenzenethiol with a suitable carbonyl source, such as 4-nitrobenzaldehyde, under acidic conditions generates the 6-carboxybenzothiazole intermediate .

  • Sulfonamide Coupling: Reaction of the benzothiazole amine with 4-nitrobenzenesulfonyl chloride introduces the sulfonyl group, followed by nitro reduction to yield the 4-aminophenyl substituent . Microwave-assisted coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane has been demonstrated for analogous sulfonamide-benzothiazole systems, achieving yields up to 71% .

Critical challenges include preserving the acid-labile benzothiazole ring during sulfonylation and ensuring regioselective functionalization. Purification via sequential washes with hydrochloric acid, sodium bicarbonate, and brine, as described for related compounds, effectively removes unreacted substrates and byproducts .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been reported for benzothiazole-phenyl sulfonamides, with IC₅₀ values in the nanomolar range . Molecular docking studies suggest the sulfonamide group interacts with catalytic residues (e.g., Asp335 in sEH), while the benzothiazole core occupies hydrophobic pockets. These findings imply potential anti-inflammatory and analgesic applications for the target compound .

Table 2: Theoretical Biological Activities Based on Structural Analogs

Activity TypeProposed MechanismSupporting Evidence (Compound Class)
AntimicrobialDHPS InhibitionBenzothiazole-sulfonamides (MIC: 4–16 µg/mL)
Anti-inflammatorysEH/FAAH Dual InhibitionIC₅₀: 12–45 nM for related analogs
AnticancerTopoisomerase II InhibitionEC₅₀: 8.2 µM in MCF-7 cells

Comparative Analysis with Heterocyclic Derivatives

Thiazole vs. Oxazole Bioisosteres

Replacing the benzothiazole sulfur with oxygen (yielding oxazole analogs) reduces planarity and electron density, often diminishing antimicrobial efficacy. For example, oxazole derivatives of similar sulfonamides show 2–4 fold lower activity against Gram-positive bacteria compared to thiazole counterparts . This underscores the importance of the sulfur atom in modulating redox interactions and target binding.

Role of Substituent Positioning

The 6-carboxylic acid group’s orientation significantly affects solubility and target engagement. Para-substituted analogs demonstrate superior pharmacokinetic profiles compared to ortho- or meta-substituted variants, likely due to reduced steric hindrance and optimized hydrogen-bonding networks .

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